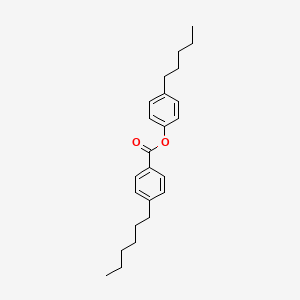
1-Propanamine, N-(2-ethoxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanamine, N-(2-ethoxyethyl)- is an organic compound belonging to the class of amines It is characterized by the presence of a propanamine group attached to a 2-ethoxyethyl substituent
準備方法
Synthetic Routes and Reaction Conditions: 1-Propanamine, N-(2-ethoxyethyl)- can be synthesized through several methods. One common approach involves the reaction of 1-propanamine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-Propanamine, N-(2-ethoxyethyl)- may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a high-purity product.
化学反応の分析
Types of Reactions: 1-Propanamine, N-(2-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
科学的研究の応用
1-Propanamine, N-(2-ethoxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of amine-related biochemical pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 1-Propanamine, N-(2-ethoxyethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact mechanism depends on the context of its use, whether in a chemical reaction or a biological system.
類似化合物との比較
1-Propanamine: A simpler amine with a similar structure but without the ethoxyethyl group.
N-Ethylpropanamine: Another related compound with an ethyl group instead of the ethoxyethyl group.
2-Ethoxyethylamine: Contains the ethoxyethyl group but differs in the position of the amine group.
Uniqueness: 1-Propanamine, N-(2-ethoxyethyl)- is unique due to the presence of both the propanamine and 2-ethoxyethyl groups, which confer specific chemical and physical properties. This combination makes it particularly useful in applications requiring both amine functionality and ethoxyethyl characteristics.
特性
CAS番号 |
58203-03-5 |
|---|---|
分子式 |
C7H17NO |
分子量 |
131.22 g/mol |
IUPAC名 |
N-(2-ethoxyethyl)propan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-5-8-6-7-9-4-2/h8H,3-7H2,1-2H3 |
InChIキー |
IKQYXWYZNWOCCV-UHFFFAOYSA-N |
正規SMILES |
CCCNCCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
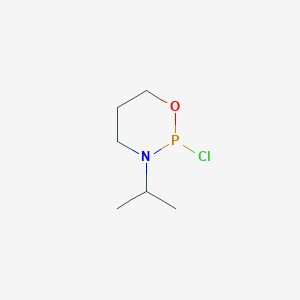
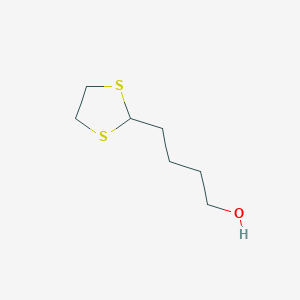
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
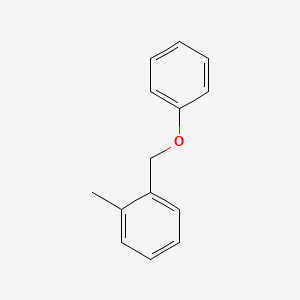

![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
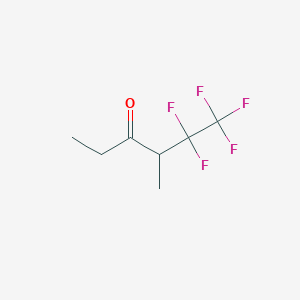
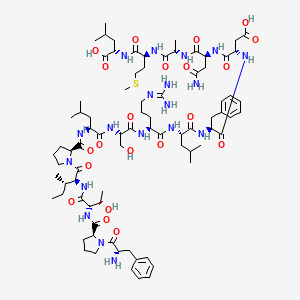
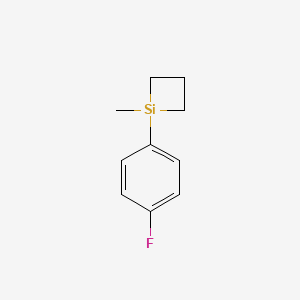

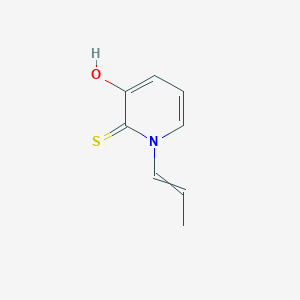
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)
